Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate
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Overview
Description
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate is a complex organic compound that features a boronic ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for Suzuki-Miyaura cross-coupling reactions, as well as various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate involves its ability to participate in chemical reactions that form new carbon-carbon bonds. The boronic ester group is particularly reactive in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form new bonds . This reactivity is crucial for its role in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-1(2H)-pyridinecarboxylate
Uniqueness
Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)carbamate is unique due to its specific structural features, including the combination of a boronic ester group with a piperidine and pyridine moiety. This unique structure imparts specific reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C21H34BN3O4 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H34BN3O4/c1-19(2,3)27-18(26)24-16-9-12-25(13-10-16)17-14-15(8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8,11,14,16H,9-10,12-13H2,1-7H3,(H,24,26) |
InChI Key |
WRAXOSIHFLLGBR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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